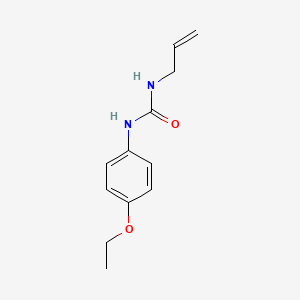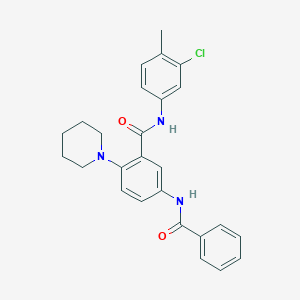
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE
Descripción general
Descripción
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a benzylpiperidine moiety and a quinoline derivative, making it a subject of study in medicinal chemistry, pharmacology, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-benzylpiperidine with a quinoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of (4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features, used in research for its pharmacological properties.
6-Chloro-2-phenylquinoline:
Uniqueness
(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE stands out due to its unique combination of a benzylpiperidine moiety and a quinoline derivative. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-chloro-2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O/c29-23-11-12-26-24(18-23)25(19-27(30-26)22-9-5-2-6-10-22)28(32)31-15-13-21(14-16-31)17-20-7-3-1-4-8-20/h1-12,18-19,21H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDGRNZULGGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methyl-3-nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B4664974.png)
![5-[(2,3-DIMETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4664983.png)

![(5E)-3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B4664988.png)

![1-[3-(dimethylamino)propyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4665003.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)

![1-(1,3-benzodioxol-5-yl)-5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665053.png)

![3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(4-METHYLBENZOYL)THIOUREA](/img/structure/B4665057.png)
